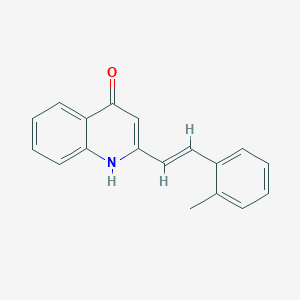![molecular formula C18H23N3O3 B5460148 4-[(FURAN-2-YL)METHYL]-N-(2-METHOXY-5-METHYLPHENYL)PIPERAZINE-1-CARBOXAMIDE](/img/structure/B5460148.png)
4-[(FURAN-2-YL)METHYL]-N-(2-METHOXY-5-METHYLPHENYL)PIPERAZINE-1-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(FURAN-2-YL)METHYL]-N-(2-METHOXY-5-METHYLPHENYL)PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that features a furan ring, a piperazine ring, and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(FURAN-2-YL)METHYL]-N-(2-METHOXY-5-METHYLPHENYL)PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.
Introduction of the Methoxyphenyl Group: This step involves the use of electrophilic aromatic substitution reactions to attach the methoxyphenyl group to the piperazine ring.
Final Coupling: The final step involves coupling the furan ring with the piperazine derivative under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Hydrogenated furan and piperazine derivatives.
Substitution: Various substituted furan and piperazine compounds.
Aplicaciones Científicas De Investigación
4-[(FURAN-2-YL)METHYL]-N-(2-METHOXY-5-METHYLPHENYL)PIPERAZINE-1-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural properties and biological activity.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-[(FURAN-2-YL)METHYL]-N-(2-METHOXY-5-METHYLPHENYL)PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(FURAN-2-YL)METHYL]-N-(2-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE
- 4-[(FURAN-2-YL)METHYL]-N-(2-METHYLPHENYL)PIPERAZINE-1-CARBOXAMIDE
Uniqueness
4-[(FURAN-2-YL)METHYL]-N-(2-METHOXY-5-METHYLPHENYL)PIPERAZINE-1-CARBOXAMIDE is unique due to the presence of both the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different binding affinities and selectivities compared to similar compounds.
Propiedades
IUPAC Name |
4-(furan-2-ylmethyl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-14-5-6-17(23-2)16(12-14)19-18(22)21-9-7-20(8-10-21)13-15-4-3-11-24-15/h3-6,11-12H,7-10,13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOMPGYQCLDATE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-ethyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5460072.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B5460077.png)


![[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(5-methylpyridin-3-yl)methanone](/img/structure/B5460107.png)
![2-[[3-[(4-Methylphenyl)methoxy]phenyl]methylamino]butan-1-ol;hydrochloride](/img/structure/B5460111.png)

![3-methyl-7-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5460132.png)

![2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE](/img/structure/B5460138.png)
![5-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-methyl-4(3H)-pyrimidinone](/img/structure/B5460143.png)

![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5460167.png)
![1-(5-chloro-2-methylphenyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5460176.png)
